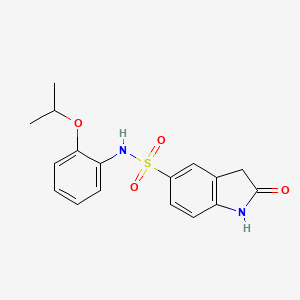
1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole is a chemical compound that has been extensively studied for its potential use in pharmaceuticals. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancerous processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. In addition, it has been found to inhibit the activity of various kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. In addition, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been found to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole in lab experiments include its high purity, good yields, and well-studied synthesis method. However, the limitations of using this compound include its relatively high cost and the limited availability of the starting materials.
将来の方向性
There are many potential future directions for the research on 1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with a focus on its mechanism of action and potential therapeutic applications. Another potential direction is to explore its anti-microbial properties, with a focus on its potential use in the treatment of bacterial and fungal infections. Furthermore, there is a need for further research on the synthesis of this compound, with a focus on developing more efficient and cost-effective methods. Overall, the research on 1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole has the potential to lead to the development of new and effective pharmaceuticals for the treatment of various diseases.
合成法
The synthesis of 1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole has been extensively studied in the literature. One of the most common methods is the reaction of 4-fluoro-1,2-phenylenediamine with 2-methyl-3-pyrazolecarboxaldehyde in the presence of a cyclopropylamine catalyst. This reaction results in the formation of the desired compound in good yields and high purity.
科学的研究の応用
1-Cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole has been extensively studied for its potential use in pharmaceuticals. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been found to be effective in the treatment of various diseases, including rheumatoid arthritis, cancer, and bacterial infections.
特性
IUPAC Name |
1-cyclopropyl-4-fluoro-2-(2-methylpyrazol-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-18-12(7-8-16-18)14-17-13-10(15)3-2-4-11(13)19(14)9-5-6-9/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHZOABSOMSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=C(N2C4CC4)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)


![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)

![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)

